An In-Depth Technical Guide to endo-BCN-PEG2-C2-NHS Ester: A Heterobifunctional Linker for Bioconjugation and Drug Development
An In-Depth Technical Guide to endo-BCN-PEG2-C2-NHS Ester: A Heterobifunctional Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG2-C2-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required to effectively utilize this versatile molecule in their work. This guide covers the linker's core properties, detailed experimental protocols for its application in bioconjugation, and its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Endo-BCN-PEG2-C2-NHS ester is a powerful tool in the field of bioconjugation and chemical biology. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, enabling the covalent linkage of two distinct molecules.[1] This linker is comprised of three key components:
-
An N-Hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines, such as the lysine (B10760008) residues found in proteins, to form stable amide bonds.[]
-
An endo-Bicyclononyne (BCN): This strained alkyne is a key component for copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It reacts selectively with azide-functionalized molecules to form a stable triazole linkage.[1][3]
-
A Polyethylene Glycol (PEG) spacer: The two-unit PEG spacer (PEG2) is hydrophilic, which helps to increase the water solubility of the linker and the resulting conjugate.[1]
The unique combination of these functionalities makes endo-BCN-PEG2-C2-NHS ester an ideal reagent for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), the development of diagnostic probes, and the construction of complex biomolecular architectures.[4][5] Furthermore, its role as a linker in the formation of PROTACs has garnered significant interest in the field of targeted protein degradation.[5]
Physicochemical Properties
A clear understanding of the physicochemical properties of endo-BCN-PEG2-C2-NHS ester is crucial for its effective handling, storage, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | [6] |
| CAS Number | 2243565-12-8 | [6] |
| Molecular Formula | C₂₂H₃₀N₂O₈ | [4][6] |
| Molecular Weight | 450.48 g/mol | [6] |
| Appearance | Light yellow to yellow oil | [6] |
| Purity | Typically >90-98% | [4][7] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. | |
| Storage | Store at -20°C in a dry environment. The NHS ester is moisture-sensitive. | [6] |
Reaction Mechanisms and Kinetics
The utility of endo-BCN-PEG2-C2-NHS ester stems from its two distinct reactive handles, each with its own reaction mechanism and kinetics.
NHS Ester Reaction with Primary Amines
The NHS ester functionality reacts with primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus of a peptide, via nucleophilic acyl substitution. This reaction results in the formation of a stable amide bond.
-
Factors influencing the reaction:
-
pH: Optimal between 7.2 and 8.5.
-
Concentration of reactants: Higher concentrations lead to faster reaction rates.
-
Temperature: The reaction can be performed at room temperature or 4°C.
-
Buffer composition: Amine-containing buffers such as Tris should be avoided as they will compete for reaction with the NHS ester.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The endo-BCN group participates in a highly efficient and bioorthogonal copper-free click chemistry reaction with an azide-functionalized molecule. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is driven by the high ring strain of the cyclooctyne. The reaction is a [3+2] cycloaddition that forms a stable triazole linkage.
A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it suitable for use in living systems. The kinetics of SPAAC are a critical factor, and the second-order rate constant for the reaction of BCN with a model azide, benzyl (B1604629) azide, has been reported.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [8] |
While BCN has a slower reaction rate compared to other cyclooctynes like DBCO, its smaller size and lower lipophilicity can be advantageous in certain applications.[8]
Experimental Protocols
This section provides detailed methodologies for the use of endo-BCN-PEG2-C2-NHS ester in common bioconjugation applications.
Protocol 1: Labeling a Protein with endo-BCN-PEG2-C2-NHS Ester
This protocol describes the first step in a two-step conjugation, where a protein is functionalized with the BCN group.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)
-
endo-BCN-PEG2-C2-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the Linker Solution: Immediately before use, dissolve the endo-BCN-PEG2-C2-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction: Add a 10-20 fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column or by dialysis against an appropriate buffer (e.g., PBS pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as mass spectrometry or a colorimetric assay if an appropriate azide-containing reporter molecule is used in a subsequent step.
Protocol 2: Two-Step Antibody-Oligonucleotide Conjugation
This protocol outlines the full process of conjugating an antibody to an azide-modified oligonucleotide using endo-BCN-PEG2-C2-NHS ester.
Step 1: Functionalization of the Antibody with the BCN Group
-
Follow the procedure described in Protocol 1 to label the antibody with the endo-BCN-PEG2-C2-NHS ester.
Step 2: Conjugation of the BCN-Functionalized Antibody to an Azide-Modified Oligonucleotide
-
Prepare the Azide-Modified Oligonucleotide: Dissolve the azide-modified oligonucleotide in a suitable buffer (e.g., PBS pH 7.4).
-
Reaction: Add the azide-modified oligonucleotide to the purified BCN-functionalized antibody. A 1.5 to 5-fold molar excess of the oligonucleotide is typically used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the antibody-oligonucleotide conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography, to remove the excess oligonucleotide.
-
Characterization: Analyze the final conjugate by SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry to confirm successful conjugation and purity.
Application in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker plays a crucial role in the efficacy of a PROTAC, as it dictates the distance and relative orientation of the target protein and the E3 ligase in the ternary complex.
Endo-BCN-PEG2-C2-NHS ester can be utilized as a versatile building block in the synthesis of PROTACs. A common strategy involves a modular approach where one ligand (for either the target protein or the E3 ligase) is functionalized with an azide, and the other ligand is functionalized with an NHS ester-reactive handle. The endo-BCN-PEG2-C2-NHS ester can then be used to link these two components.
PROTAC Synthesis Workflow using endo-BCN-PEG2-C2-NHS Ester:
-
Ligand Functionalization: Synthesize or obtain the two ligands of interest with the appropriate functional groups. For example, the E3 ligase ligand could have a primary amine for reaction with the NHS ester, and the target protein ligand could be modified with an azide.
-
First Conjugation: React the amine-containing ligand with endo-BCN-PEG2-C2-NHS ester to attach the BCN-PEG2 linker.
-
Purification: Purify the resulting BCN-functionalized ligand.
-
Second Conjugation (SPAAC): React the purified BCN-functionalized ligand with the azide-modified ligand via strain-promoted azide-alkyne cycloaddition.
-
Final Purification: Purify the final PROTAC molecule using chromatography techniques such as HPLC.
Visualizations
To aid in the understanding of the concepts and procedures described in this guide, the following diagrams have been created using the DOT language.
References
- 1. endo-BCN-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. biorbyt.com [biorbyt.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
